REACTION_CXSMILES
|
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].[CH:6]([O:9][B:10](OC(C)C)[O:11][CH:12]([CH3:14])[CH3:13])([CH3:8])[CH3:7]>C(OCC)C>[C:1]([B:10]([O:11][CH:12]([CH3:14])[CH3:13])[O:9][CH:6]([CH3:8])[CH3:7])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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30.9 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)[Li]
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Name
|
|
Quantity
|
9.59 g
|
Type
|
reactant
|
Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
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51 mL
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Type
|
solvent
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Smiles
|
C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Solvents were removed at 0° C.
|
Type
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TEMPERATURE
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Details
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The oil bath was maintained at 50° C.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)B(OC(C)C)OC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |